2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediate. This intermediate is then subjected to a series of reactions to introduce the piperidine and pyrimidine groups. Common synthetic routes include:
Nucleophilic Substitution: The trifluoromethylpyridine can undergo nucleophilic substitution reactions to introduce the piperidine moiety.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are often employed to attach the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced piperidine or pyrimidine derivatives.
Scientific Research Applications
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and pyridine ring, making them structurally similar and often used in similar applications.
Piperidine Derivatives: Compounds containing the piperidine ring are also comparable, particularly in medicinal chemistry applications.
Uniqueness
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methoxy)pyrimidine is unique due to the combination of its trifluoromethyl, pyridine, piperidine, and pyrimidine moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c18-17(19,20)14-3-2-13(10-23-14)15(25)24-8-4-12(5-9-24)11-26-16-21-6-1-7-22-16/h1-3,6-7,10,12H,4-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQQGWNOGSBFRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.